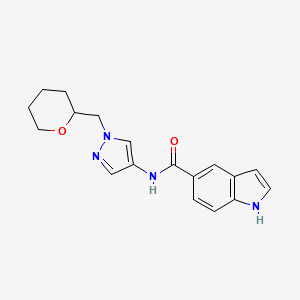

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide

Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran-2-ylmethyl group at the N1 position and an indole-5-carboxamide moiety at the C4 position (Figure 1). The indole carboxamide may contribute to π-π stacking interactions in receptor binding, making the compound a candidate for drug discovery pipelines .

Properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(14-4-5-17-13(9-14)6-7-19-17)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,9-11,16,19H,1-3,8,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFNRRBFXFFBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in treating diseases.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indole ring : Known for its biological significance, particularly in pharmacology.

- Pyrazole ring : Associated with various biological activities, including anti-inflammatory and anticancer effects.

- Tetrahydropyran moiety : Imparts unique steric and electronic properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes involved in cancer cell proliferation and survival pathways. The compound may act as an inhibitor of certain kinases or other proteins involved in signal transduction pathways, leading to altered cellular responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

- HeLa cells : Cervical cancer

- A375 cells : Melanoma

- HCT116 cells : Colorectal cancer

The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Preliminary data suggest IC50 values in the micromolar range, showcasing its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 5.0 | Kinase inhibition |

| A375 | 4.5 | Apoptosis induction | |

| HCT116 | 6.0 | Cell cycle arrest | |

| Anti-inflammatory | Macrophages | 10.0 | NF-kB pathway modulation |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds with similar structures, providing insights into their potential applications:

- Study on Pyrazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy of pyrazole derivatives against BRCA-deficient tumors, indicating that structural modifications can enhance selectivity and potency .

- Synthetic Lethality Research : Research focusing on synthetic lethality in cancer treatment has identified compounds that target specific vulnerabilities in tumor cells. The compound's structure suggests it may fit into this category by targeting DNA repair pathways .

- Inflammation Models : In vivo models have shown that compounds with similar moieties exhibit reduced inflammation markers in models of arthritis and other inflammatory diseases, supporting further investigation into this compound for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrazole Substitution Patterns

- Target Compound : The pyrazole N1 is substituted with a tetrahydro-2H-pyran-2-ylmethyl group, which introduces an oxygen atom for hydrogen bonding and improves hydrophilicity .

- Compound: Features a tetrahydro-2H-pyran-4-ylmethyl group at pyrazole N1.

- Compound : Substituted with an ethyl group at pyrazole N1. The lack of an oxygen atom in this alkyl chain reduces polarity, likely decreasing solubility compared to the target compound .

Aromatic Moieties

- Target Compound : Indole-5-carboxamide provides a planar aromatic system for receptor binding. The carboxamide group may engage in hydrogen bonding with target proteins .

- Compound : Replaces indole with thiophene acetamide. Thiophene’s electron-rich aromatic system could enhance charge-transfer interactions but lacks the hydrogen-bonding capability of the indole carboxamide .

- Compound : Contains a chloro-fluoro-phenyl group and pyrrole. Halogen substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Implications

*Predicted using QikProp (BIOVIA).

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the core structure of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide?

- Methodological Answer : The synthesis typically involves modular assembly of the pyrazole, indole, and tetrahydropyran (THP) moieties. For example:

- Pyrazole Functionalization : Alkylation of pyrazole intermediates using reagents like RCH₂Cl in DMF with K₂CO₃ as a base (room temperature, 1–24 hours) .

- THP Protection : Introducing the THP group via reaction with 3,4-dihydro-2H-pyran and catalytic acid (e.g., pyridinium p-toluenesulfonate) in anhydrous dichloromethane .

- Indole Coupling : Amide bond formation between the pyrazole-THP intermediate and indole-5-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To verify regiochemistry and functional group integration (e.g., distinguishing THP methylene protons at δ 3.3–4.0 ppm and indole NH signals at δ ~10–12 ppm) .

- HRMS/LC-MS : For molecular weight confirmation and purity assessment (>95% by HPLC) .

- Elemental Analysis : To validate stoichiometry, particularly for intermediates with halogens or sulfur .

Q. What purification methods are effective for isolating this compound and its intermediates?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of DCM/MeOH (99:1 to 90:10) effectively separates regioisomers or byproducts .

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) for final product crystallization .

- Acid-Base Extraction : For intermediates with amine or carboxylic acid groups, adjust pH to isolate charged species .

Advanced Research Questions

Q. How can regioisomeric byproducts be minimized during pyrazole functionalization?

- Methodological Answer :

- Regioselective Alkylation : Use bulky bases (e.g., LDA) to direct alkylation to the less hindered pyrazole nitrogen .

- Protection-Deprotection Strategies : Temporarily block reactive sites with THP or tert-butyl groups to avoid undesired substitutions .

- Chromatographic Separation : Optimize mobile phases (e.g., NH₃-modified CH₂Cl₂/MeOH) to resolve regioisomers, as demonstrated in THP-containing analogs .

Q. What computational tools can predict the biological activity of this compound?

- Methodological Answer :

- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition) based on structural descriptors .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding modes with receptors like indole-binding enzymes .

- ADMET Modeling : Assess solubility, permeability, and metabolic stability using tools like SwissADME or ADMETlab .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF or acetonitrile to enhance solubility and reduce side reactions .

- Catalytic Systems : Employ Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for efficient C–N coupling, achieving >90% yields in palladium-catalyzed reactions .

- Microwave Assistance : Reduce reaction times (e.g., from 24 hours to 30 minutes) for steps like cyclization or amidation .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent purity (>98% by LC-MS) and stereochemistry (via chiral HPLC) .

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., buffer pH, cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.